7-Methoxy-2-methylquinoline-3-carboxylic acid
CAS No.: 470702-34-2
Cat. No.: VC21336705
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 470702-34-2 |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 7-methoxy-2-methylquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15) |
Standard InChI Key | XBQMSEMHUXMTQF-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O |
Canonical SMILES | CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O |
Introduction
Chemical Identity and Structural Properties
7-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic organic compound containing a quinoline core structure with three functional groups: a methoxy group at position 7, a methyl group at position 2, and a carboxylic acid group at position 3. The compound is identified by the Chemical Abstracts Service (CAS) registry number 470702-34-2, which serves as its unique identifier in chemical databases and literature . Several synonyms exist for this compound, including "3-Quinolinecarboxylic acid, 7-methoxy-2-methyl-" which describes its structural features in a slightly different format . The compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Molecular Structure and Formula
The molecular formula of 7-Methoxy-2-methylquinoline-3-carboxylic acid is C12H11NO3, consisting of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is calculated to be 217.22 g/mol, which is relatively moderate for organic compounds . The structure features a bicyclic quinoline core with a benzene ring fused to a pyridine ring, forming the characteristic heterocyclic structure. The methoxy group (-OCH3) at position 7 extends from the benzene portion of the quinoline skeleton, while the methyl group (-CH3) at position 2 and the carboxylic acid group (-COOH) at position 3 are attached to the pyridine portion.
Structural Characteristics
The compound exhibits specific structural features that influence its chemical behavior and potential applications. The quinoline core provides aromaticity and rigidity to the molecule, while the functional groups contribute to its reactivity and intermolecular interactions. The methoxy group at position 7 can act as a hydrogen bond acceptor and influence the electronic distribution within the molecule. The methyl group at position 2 contributes to steric effects and can influence the reactivity of adjacent functional groups. The carboxylic acid group at position 3 is particularly significant as it provides acidic properties, hydrogen bonding capabilities, and opportunities for derivatization through esterification or amidation reactions.
Physical and Chemical Properties
The physical and chemical properties of 7-Methoxy-2-methylquinoline-3-carboxylic acid determine its behavior in different environments and its potential applications in chemical synthesis and research.
Chemical Reactivity
The chemical reactivity of 7-Methoxy-2-methylquinoline-3-carboxylic acid is primarily dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions associated with this functional group, including esterification, amidation, and salt formation. One noteworthy derivative is the ethyl ester form, known as ethyl 7-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-91-5), which has a molecular weight of 245.27 g/mol . The methoxy group can participate in demethylation reactions under specific conditions, potentially yielding a hydroxyl group at position 7. The quinoline nitrogen can act as a weak base and may participate in coordination with metal ions or protonation reactions in acidic media.
Applications and Research Significance
The potential applications of 7-Methoxy-2-methylquinoline-3-carboxylic acid are primarily inferred from the general utility of quinoline derivatives and compounds with similar structural features.
Chemical Building Block
7-Methoxy-2-methylquinoline-3-carboxylic acid can serve as a valuable building block in organic synthesis and medicinal chemistry. The carboxylic acid functionality allows for the creation of various derivatives through condensation reactions, while the methoxy group can be manipulated to introduce different substituents. These structural modifications can be strategically designed to optimize specific properties or activities in resultant compounds.
Related Compounds and Derivatives
Understanding the relationship between 7-Methoxy-2-methylquinoline-3-carboxylic acid and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Ester Derivatives
The ethyl ester of 7-Methoxy-2-methylquinoline-3-carboxylic acid, known as ethyl 7-methoxy-2-methylquinoline-3-carboxylate (CAS: 86210-91-5), is a closely related derivative with a molecular weight of 245.27 g/mol . This ester derivative potentially offers different solubility properties and reduced hydrogen bonding capability compared to the parent carboxylic acid. Ester derivatives are often synthesized as intermediates in chemical synthesis or as prodrugs in pharmaceutical applications, where they may exhibit improved membrane permeability compared to the corresponding acids.
Structural Analogs
Several structural analogs of 7-Methoxy-2-methylquinoline-3-carboxylic acid with varying substitution patterns are mentioned in the search results. These include 7-chloro-3-methylquinoline-8-carboxylic acid (CAS: 90717-03-6), which differs in the position of the carboxylic acid group and the nature of the substituent at position 7 . Other analogs include 2-(3-Chloro-phenyl)-3-methylquinoline-4-carboxylic acid, ethyl 4-chloro-6-methylquinoline-3-carboxylate, and 2-methylquinoline-6-carboxylic acid . The properties and activities of these structural analogs may provide insights into the potential behavior and applications of 7-Methoxy-2-methylquinoline-3-carboxylic acid.
Comparative Properties of 7-Methoxy-2-methylquinoline-3-carboxylic acid and Related Compounds
To facilitate a better understanding of 7-Methoxy-2-methylquinoline-3-carboxylic acid in relation to its derivatives and analogs, a comparative analysis of their properties is presented in Table 1.
Table 1: Comparative Properties of 7-Methoxy-2-methylquinoline-3-carboxylic acid and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
7-Methoxy-2-methylquinoline-3-carboxylic acid | 470702-34-2 | C12H11NO3 | 217.22 | Methoxy at position 7, Methyl at position 2, Carboxylic acid at position 3 |
Ethyl 7-methoxy-2-methylquinoline-3-carboxylate | 86210-91-5 | C14H15NO3 | 245.27 | Ethyl ester derivative of the parent acid |
7-chloro-3-methylquinoline-8-carboxylic acid | 90717-03-6 | C11H8ClNO2 | 221.64 | Chloro at position 7, Methyl at position 3, Carboxylic acid at position 8 |
This comparative analysis highlights the structural diversity within quinoline carboxylic acids and their derivatives, demonstrating how variations in substitution patterns and functional groups can lead to distinct compounds with potentially different properties and applications.
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